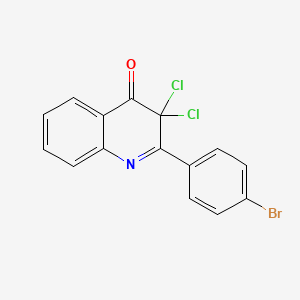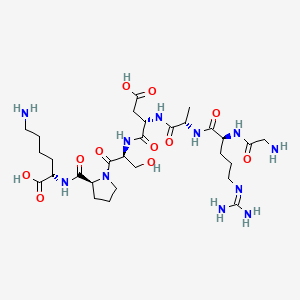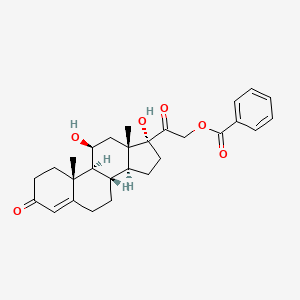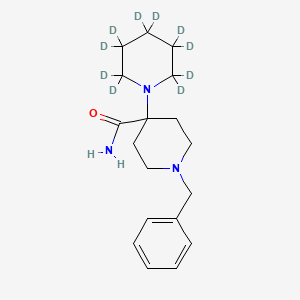
2(S)-ACETYLTHIO-BENZENEPROPANOIC ACID N-CYCLOHEXYLCYCLOHEXANAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine is a complex organic compound with a unique structure that combines an acetylthio group, a benzene ring, and a propanoic acid moiety with N-cyclohexylcyclohexanamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(S)-acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine typically involves multiple steps, starting with the preparation of the acetylthio-benzenepropanoic acid intermediate. This intermediate can be synthesized through the acetylation of thiol-substituted benzenepropanoic acid under controlled conditions. The final step involves the coupling of this intermediate with N-cyclohexylcyclohexanamine, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes steps such as hydrogenation, acetylation, and nucleophilic substitution, followed by purification techniques like crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(S)-acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The acetylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzenepropanoic acid moiety may interact with receptors or enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacking the acetylthio and benzenepropanoic acid moieties.
N-Cyclohexylcyclohexanamine: Shares the cyclohexylamine structure but differs in the presence of additional functional groups.
Uniqueness
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
157521-26-1 |
|---|---|
Formule moléculaire |
C23H35NO3S |
Poids moléculaire |
405.597 |
Nom IUPAC |
(2S)-2-(2-acetylsulfanylphenyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C11H12O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(11(13)14)9-5-3-4-6-10(9)15-8(2)12/h11-13H,1-10H2;3-7H,1-2H3,(H,13,14)/t;7-/m.0/s1 |
Clé InChI |
WUIXIHOBSZZBFD-ZLTKDMPESA-N |
SMILES |
CC(C1=CC=CC=C1SC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)
![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)

![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)

![(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B590056.png)



![6-Oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1,3,7,9,11-pentaene](/img/structure/B590061.png)
